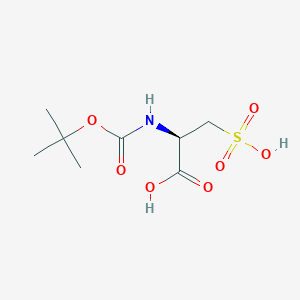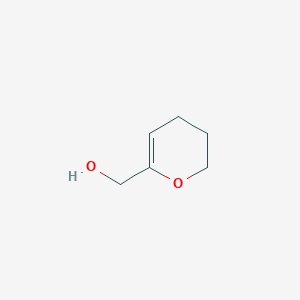
Pentanethioamide
Overview
Description
Scientific Research Applications
Proteomics Research
Pentanethioamide: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. It serves as a specialty chemical in the identification and quantification of proteins, particularly in the analysis of protein interactions and dynamics within biological systems .
Material Science
In the field of material science , Pentanethioamide can be involved in the synthesis of new polymeric materials. It may act as a monomer or a cross-linking agent in polymerization reactions to create novel materials with specific properties for industrial applications .
Environmental Applications
Pentanethioamide may find applications in environmental science, particularly in the development of nanomaterials for environmental remediation. Its chemical properties could be harnessed to create nanoparticles that help in pollution control and waste management .
Agricultural Chemistry
In agricultural chemistry , Pentanethioamide could be explored for its potential use in the synthesis of agrochemicals. Its properties might make it suitable for developing new pesticides or fertilizers that are more efficient and environmentally friendly .
Biochemistry
Pentanethioamide’s role in biochemistry could be significant in enzyme studies and metabolic pathway analysis. It might be used to investigate enzyme kinetics or as a building block in the synthesis of bioactive compounds with potential therapeutic applications .
Industrial Processes
In industrial processes , Pentanethioamide could be used as a precursor or an intermediate in the synthesis of various chemicals. Its reactivity might be beneficial in processes such as catalysis, chemical synthesis, and the production of fine chemicals .
properties
IUPAC Name |
pentanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-2-3-4-5(6)7/h2-4H2,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXIGVUMVPUWDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501602 | |
| Record name | Pentanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanethioamide | |
CAS RN |
16536-94-0 | |
| Record name | Pentanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the structure of this pentanethioamide derivative?
A1: The research paper describes the crystal structure of a specific pentanethioamide derivative, 4,4-Dimethyl-3-oxo-N-phenyl-2-(1H-1,2,4-triazol-1-yl)pentanethioamide monohydrate []. This compound incorporates a phenyl ring and a 1,2,4-triazole ring connected to the pentanethioamide core. The dihedral angle between these two rings is 69.47° []. The crystal structure also reveals the presence of weak hydrogen bonding interactions (O—H⋯N, N—H⋯O, and O—H⋯S) contributing to its stability [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methylisothiazolo[5,4-b]pyridine](/img/structure/B1281500.png)







![4-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1281521.png)


![6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde](/img/structure/B1281529.png)

![3-Amino-1-[4-(dimethylamino)phenyl]thiourea](/img/structure/B1281535.png)